N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide
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Overview
Description
N~1~-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound featuring a variety of functional groups, including bromine, dimethylamino, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-(dimethylamino)benzaldehyde and 4-acetamidophenylacetic acid. The key steps may involve condensation reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, disrupting cellular processes, or inducing specific signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE include other oxazole derivatives, brominated aromatic compounds, and molecules with dimethylamino groups.
Uniqueness
What sets N1-[4-(4-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18BrN3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[4-[(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-12(25)22-15-7-5-14(6-8-15)19-23-17(20(26)27-19)11-13-4-9-18(24(2)3)16(21)10-13/h4-11H,1-3H3,(H,22,25)/b17-11+ |
InChI Key |
XTIBDXXTXMCLGQ-GZTJUZNOSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)N(C)C)Br)/C(=O)O2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)O2 |
Origin of Product |
United States |
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